N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Overview
Description
Synthesis and Characterization Techniques :
- A study on the synthesis of novel acetamide derivatives with anti-inflammatory activity discusses the chemical structures confirmed by 1H NMR, IR, and Mass spectra, which could be similar to approaches used for your compound (Sunder & Maleraju, 2013).
Molecular Structure Analysis :
- Analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations provides a framework for investigating the optimized molecular structure and vibrational frequencies (Lukose et al., 2015).
Chemical Reactions and Properties :
- The design, synthesis, and biological evaluation of a DPPH scavenging, analgesic, and anti-inflammatory agent, which could offer insight into methods for evaluating the biological activities of complex acetamides (Nayak et al., 2014).
Physical and Chemical Properties :
- A study on the solvent-dependent (Z)/(E)-isomerism of cyanoacetamide derivatives, which might provide relevant information on the physical properties and isomerization behaviors of structurally complex compounds (Papageorgiou et al., 1998).
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) are crucial for degrading recalcitrant compounds in the environment, including pharmaceuticals and persistent organic pollutants. AOPs generate various by-products, some of which, such as acetamide derivatives, have been studied for their biotoxicity and potential environmental impact. These studies contribute to understanding the degradation pathways and toxicity of complex organic compounds, highlighting the importance of treating environmental contaminants to mitigate ecosystem threats (Qutob et al., 2022).
Pharmacological and Toxicological Profiles of Acetamide Derivatives
Research on acetamide and its derivatives, including those structurally related to the compound , has provided insights into their biological effects, including toxicological and pharmacological properties. Understanding these properties is crucial for assessing the safety and potential therapeutic applications of new compounds. Studies cover a broad range of effects, from hepatotoxicity and nephrotoxicity to therapeutic potential in treating insomnia and their role as antineoplastic agents (Kennedy, 2001; Heydorn, 2000).
Environmental Impact and Toxicity of Dioxin-like Compounds
Dioxin-like compounds, including polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), are of significant environmental and health concern due to their high toxicity and persistence. Research in this area focuses on their sources, environmental distribution, mechanisms of toxicity, and impact on human health and wildlife. Understanding the interactions of these compounds with biological systems, such as through the aryl hydrocarbon receptor (AhR), is essential for assessing the risk and developing strategies for mitigation and remediation (Steenland et al., 2004).
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches to the remediation of organic pollutants offer promising alternatives to conventional methods. Studies have explored the use of enzymes, such as laccases and peroxidases, in the presence of redox mediators to degrade various organic compounds, including those resistant to breakdown. This research is pivotal in developing effective and environmentally friendly solutions for the treatment of industrial wastewater and contaminated environments (Husain & Husain, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)/t13-,14-,15-,16-,17?,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNDVHTWHYQMRO-LPETVPRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460698 | |
Record name | Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
CAS RN |
63064-49-3 | |
Record name | Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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